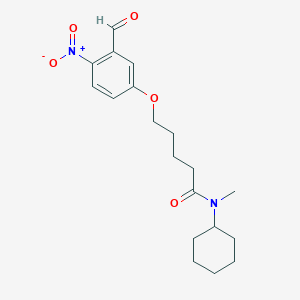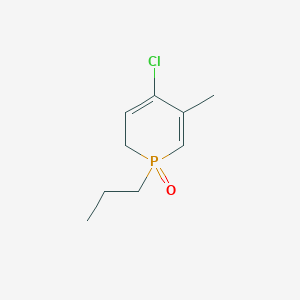
4-Chloro-5-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one is an organophosphorus compound characterized by its unique structure, which includes a phosphorus atom bonded to a chlorine atom, a methyl group, and a propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one typically involves the reaction of a suitable phosphorus precursor with chlorinating agents under controlled conditions. One common method involves the use of phosphoryl chloride (POCl3) and a suitable alkylating agent to introduce the propyl and methyl groups. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinins depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one involves its interaction with molecular targets through its reactive phosphorus center. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzymes or modification of protein functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloromethyl-5-methyl-1,3-dioxol-2-one
- 1H-Inden-1-one, 2,3-dihydro-
- 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-3-hydroxy-
Uniqueness
4-Chloro-5-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one is unique due to its specific substitution pattern on the phosphorus atom, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
109891-16-9 |
|---|---|
Molekularformel |
C9H14ClOP |
Molekulargewicht |
204.63 g/mol |
IUPAC-Name |
4-chloro-5-methyl-1-propyl-2H-1λ5-phosphinine 1-oxide |
InChI |
InChI=1S/C9H14ClOP/c1-3-5-12(11)6-4-9(10)8(2)7-12/h4,7H,3,5-6H2,1-2H3 |
InChI-Schlüssel |
IDDHFPLJEOZJGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCP1(=O)CC=C(C(=C1)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


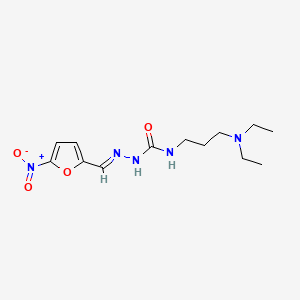


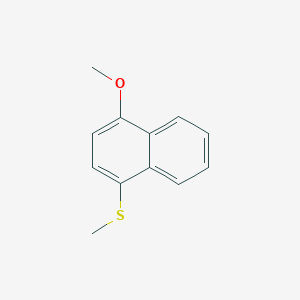

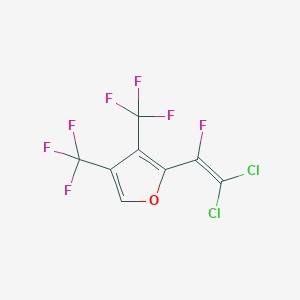
![1-{4-[(3-Chloropropyl)(methyl)amino]but-2-YN-1-YL}pyrrolidin-2-one](/img/structure/B14338843.png)

![2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14338858.png)
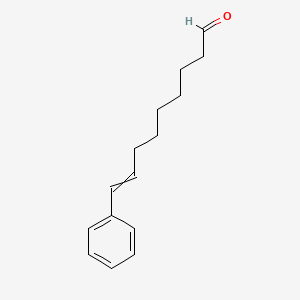
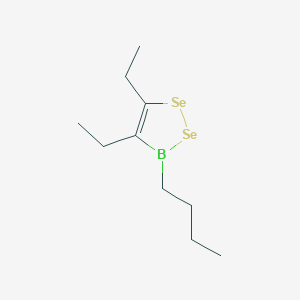
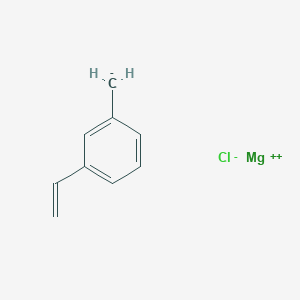
![4-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338874.png)
